molecular formula C19H21F3N4O2 B12270160 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one

Cat. No.: B12270160
M. Wt: 394.4 g/mol
InChI Key: CJXOVDXMAMHCDW-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyridine ring, and a pyrrolopyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the introduction of the pyridine and pyrrolopyrrole moieties. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for diverse applications.

Properties

Molecular Formula

C19H21F3N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]ethanone

InChI

InChI=1S/C19H21F3N4O2/c1-11-15(12(2)28-24-11)8-18(27)26-6-4-13-9-25(10-16(13)26)17-7-14(3-5-23-17)19(20,21)22/h3,5,7,13,16H,4,6,8-10H2,1-2H3

InChI Key

CJXOVDXMAMHCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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